molecular formula C23H25FN4O3 B7684200 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

Cat. No.: B7684200
M. Wt: 424.5 g/mol
InChI Key: RNOPVMGYWOIHFU-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16(2)22-25-23(31-26-22)17-6-5-7-18(14-17)30-15-21(29)28-12-10-27(11-13-28)20-9-4-3-8-19(20)24/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOPVMGYWOIHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling Reactions: The final step involves coupling the piperazine and oxadiazole intermediates using appropriate coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:

    Catalysts: Use of catalysts to accelerate reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

    Oxidation Products: Formation of ketones or carboxylic acids.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structure and biological activity.

    Biological Research: Studied for its effects on various biological pathways and potential therapeutic applications.

    Industrial Applications: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the oxadiazole group.

    4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Contains a similar piperazine structure with different substituents.

Uniqueness

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to the presence of both the oxadiazole and piperazine rings, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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